N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reported the synthesis of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (L A) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (L B) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a study reported that [LBCoCl2] and [LBZnCl2] adopted distorted tetrahedral geometries, as L B coordinated the metal centers in a bidentate fashion, while L A coordinated the metal centers in a tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane was performed in THF as solvent and in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Another compound, C11H10N4S, has an orthorhombic crystal structure .Scientific Research Applications
Facile Synthesis and Ligand Applications
A study by Potapov et al. (2007) discussed the facile synthesis of flexible bis(pyrazol-1-yl)alkanes, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, through reactions in superbasic media. This synthesis method is significant for producing ligands with potential applications in coordination chemistry and catalysis (Potapov et al., 2007).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems for producing mammalian metabolites of biaryl-bis-sulfonamides. This approach is vital for studying drug metabolism and for synthesizing metabolites for various research purposes (Zmijewski et al., 2006).
Antibacterial Agents
Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. These compounds showed significant antibacterial activity, highlighting their potential in medicinal chemistry (Azab et al., 2013).
Functional Modification of Polymers
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide. This modification enhances the thermal stability and biological activity of the polymers, useful in medical applications (Aly & El-Mohdy, 2015).
Surface-Active Properties in Surfactants
Yoshimura et al. (2006) synthesized sulfobetaine-type zwitterionic gemini surfactants, examining their physicochemical properties. Such surfactants have applications in various industrial processes, including cleaning and emulsification (Yoshimura et al., 2006).
COX-2 Inhibitors and Drug Development
Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the development of celecoxib, a well-known COX-2 inhibitor used in the treatment of arthritis (Penning et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antileishmanial and antimalarial effects . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . The impact of these properties on the bioavailability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide would need to be explored further.
Result of Action
It is suggested that the compound has potent in vitro antipromastigote activity
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds have been suggested. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, suggesting their potential for the development of novel drugs .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-4-7-16(14,15)11-5-6-13-10(3)8-9(2)12-13/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGZCUUECRFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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